molecular formula C10H17Cl2N3O B5017140 3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride

3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride

Cat. No.: B5017140
M. Wt: 266.16 g/mol
InChI Key: ZXWVBMUDIYSITH-UHFFFAOYSA-N
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Description

Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have various synthetic routes . For example, quaternized poly(2-(dimethylamino)ethyl methacrylate)-grafted agarose copolymers were synthesized via a combination of atom transfer radical polymerization (ATRP) and quaternization of tertiary amine moieties .


Molecular Structure Analysis

The molecular structure of pyridinium salts is diverse, contributing to their presence in many natural products and bioactive pharmaceuticals .


Chemical Reactions Analysis

Pyridinium salts are known for their reactivity . They are important as pyridinium ionic liquids and pyridinium ylides .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts can vary widely depending on their structure .

Mechanism of Action

While the specific mechanism of action for “3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride” is not available, pyridinium salts in general have been studied for their anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitory activities .

Safety and Hazards

The safety and hazards associated with pyridinium salts can vary widely depending on their specific structure and use .

Future Directions

Pyridinium salts have applications in materials science and biological issues related to gene delivery . Their diverse structures and wide range of reactivity suggest that they will continue to be an area of active research.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]pyridin-1-ium-3-carboxamide;chloride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-12(2)6-7-13-5-3-4-9(8-13)10(11)14;;/h3-5,8H,6-7H2,1-2H3,(H-,11,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWVBMUDIYSITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC[N+]1=CC=CC(=C1)C(=O)N.Cl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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